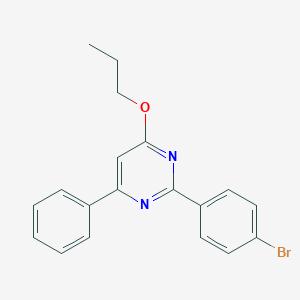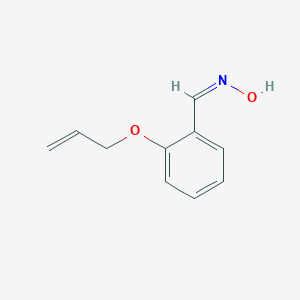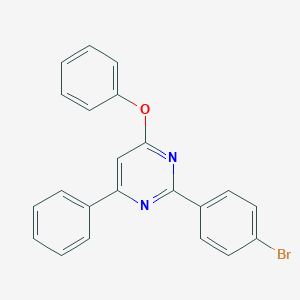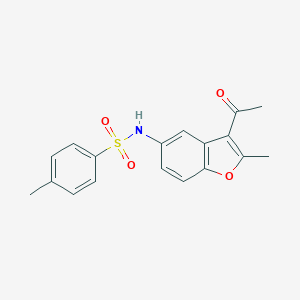![molecular formula C14H10F3N3O3 B395649 ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B395649.png)
ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold. This class of compounds is known for its significant biological activities and is a key motif in various pharmaceutical agents
Preparation Methods
The synthesis of ethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common conditions for these reactions include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .
Scientific Research Applications
ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, such as kinases, which play crucial roles in cell signaling and regulation . By modulating these targets, the compound can exert various biological effects, including anti-proliferative and anti-inflammatory activities .
Comparison with Similar Compounds
ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
The uniqueness of ethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these related compounds .
Properties
Molecular Formula |
C14H10F3N3O3 |
|---|---|
Molecular Weight |
325.24g/mol |
IUPAC Name |
ethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H10F3N3O3/c1-2-22-13(21)9-7-12-18-8(10-4-3-5-23-10)6-11(14(15,16)17)20(12)19-9/h3-7H,2H2,1H3 |
InChI Key |
OFCNFZBNWYPQQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzoxazole](/img/structure/B395568.png)

![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B395570.png)


![N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide](/img/structure/B395577.png)
![4-Fluorobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B395578.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395581.png)
![[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether](/img/structure/B395582.png)

![4-[N-(BENZENESULFONYL)BENZAMIDO]NAPHTHALEN-1-YL BENZOATE](/img/structure/B395585.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methylbenzenesulfonamide](/img/structure/B395588.png)
![2-Chloro-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]naphthoquinone](/img/structure/B395590.png)
